molecular formula C13H10N4 B1417247 5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine CAS No. 1152506-17-6

5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine

Cat. No.: B1417247
CAS No.: 1152506-17-6
M. Wt: 222.24 g/mol
InChI Key: SIJNFZWBLZMXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with cyanogen chloride, followed by cyclization to form the triazine ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as naphthoquinone and naphthylamine share structural similarities with 5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine.

    Triazine derivatives: Compounds like melamine and cyanuric acid also contain the triazine ring and exhibit similar chemical properties.

Uniqueness

This compound is unique due to the combination of the naphthalene and triazine moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-naphthalen-2-yl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-13-16-12(8-15-17-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJNFZWBLZMXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 3
Reactant of Route 3
5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 4
Reactant of Route 4
5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 5
Reactant of Route 5
5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 6
5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.